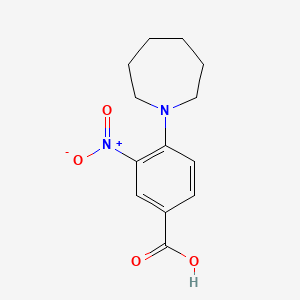

4-(Azepan-1-yl)-3-nitrobenzoic acid

Description

4-(Azepan-1-yl)-3-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone with a nitro (-NO₂) group at the 3-position and a seven-membered azepane ring (a saturated heterocycle containing one nitrogen atom) at the 4-position. This structural configuration imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name |

4-(azepan-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(17)10-5-6-11(12(9-10)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLIKPXLGXANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387927 | |

| Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92109-03-0 | |

| Record name | 4-azepan-1-yl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepan-1-yl)-3-nitrobenzoic acid typically involves the nitration of 4-(Azepan-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 4-(Azepan-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydroxide), organic solvents.

Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.

Major Products:

Reduction: 4-(Azepan-1-yl)-3-aminobenzoic acid.

Substitution: Various N-alkyl or N-acyl derivatives of this compound.

Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

4-(Azepan-1-yl)-3-nitrobenzoic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the azepane ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Azepan-1-yl)-3-nitrobenzoic acid with structurally related nitrobenzoic acid derivatives, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity and Solubility: Azepane vs. Smaller Rings: The azepane group’s larger size and flexibility may reduce solubility in polar solvents compared to smaller substituents like methylamino (195.15 Da) or acetylamino (224.17 Da). However, its nitrogen atom could facilitate hydrogen bonding, enhancing interactions in biological systems. Electron-Withdrawing Groups: Chloromethyl () and nitroso derivatives () increase electrophilicity, making these compounds reactive intermediates. In contrast, hydroxypyrrolidinyl () introduces polarity, improving aqueous solubility.

Biodegradation and Enzyme Specificity: The 3-nitrobenzoic acid dioxygenase MnbAB () exhibits substrate specificity for 3-nitrobenzoic acid derivatives, but activity decreases with bulky or electron-donating substituents (e.g., hydroxy or amino groups at the ortho position). The azepane substituent’s steric hindrance may further reduce enzymatic degradation efficiency compared to smaller groups like methylamino.

Pharmaceutical Applications: 4-(Methylamino)-3-nitrobenzoic acid () is explicitly used in drug formulation due to its amino group, which allows conjugation with pharmacophores. The azepane analog’s cyclic amine structure could similarly serve as a scaffold for central nervous system (CNS) drugs, leveraging azepane’s presence in known therapeutics (e.g., antipsychotics).

Photoactive and Material Science Uses :

- Derivatives like 4-(5’-fluorouracil-methyl)-3-nitrobenzoic acid () act as photo-triggered release agents, exploiting the nitro group’s photoreactivity. The azepane variant’s larger structure might alter quantum yields or stability under UV light.

Biological Activity

4-(Azepan-1-yl)-3-nitrobenzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.

- Chemical Formula : C_{12}H_{14}N_{2}O_{3}

- CAS Number : 92109-03-0

- Molecular Weight : 234.25 g/mol

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Bacillus subtilis and Escherichia coli. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation, which are critical for bacterial survival and virulence .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism by which this compound exerts its antibacterial effects involves:

- Inhibition of Cell Wall Synthesis : The nitro group in the structure is believed to play a crucial role in interacting with bacterial enzymes responsible for cell wall synthesis.

- Disruption of Biofilm Formation : By inhibiting the formation of biofilms, the compound enhances the susceptibility of bacteria to other antimicrobial agents .

Study 1: Antibacterial Efficacy

In a laboratory study, this compound was tested against a panel of clinical isolates. The results demonstrated that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests a potential role as an alternative treatment option in antibiotic-resistant infections.

Study 2: Synergistic Effects

A combination study involving this compound and standard antibiotics revealed synergistic effects, particularly with aminoglycosides. This combination could enhance the overall antibacterial efficacy while potentially reducing the required dosages of existing antibiotics .

Therapeutic Applications

The promising antibacterial properties of this compound indicate potential therapeutic applications in:

- Antibiotic Development : Its unique mechanism may provide a foundation for developing new antibiotics targeting resistant bacterial strains.

- Biofilm-related Infections : Given its ability to disrupt biofilm formation, it may be particularly useful in treating infections associated with indwelling medical devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.